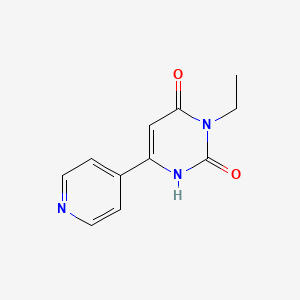

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a six-membered dihydropyrimidine-2,4-dione (DHPM) core. The compound features a pyridinyl substituent at position 6 and an ethyl group at position 3.

Properties

IUPAC Name |

3-ethyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-10(15)7-9(13-11(14)16)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUAITRKQLHJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Uracil Derivatives

A common approach involves direct alkylation of commercially available uracil derivatives. For example, uracil can be treated with ethyl iodide in the presence of aqueous sodium hydroxide (10–15%) to afford 1,3-disubstituted-6-aminouracils in moderate yields (40–53%). This step introduces the ethyl group at the N-3 position of the tetrahydropyrimidine ring.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Alkylation | Uracil + Ethyl iodide + 10–15% NaOH (aq) | 1,3-disubstituted-6-aminouracil | 40–53 |

Construction of the Pyridine-Substituted Pyrimidine Core

The pyridin-4-yl substituent at the 6-position can be introduced by condensation with pyridine-containing intermediates or via Vilsmeier-type reactions. For instance, treatment of the alkylated uracil with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) followed by reaction with cyanoacetamide in ethanol leads to the formation of the pyridine ring fused or attached to the pyrimidine core.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Pyridine ring formation | Alkylated uracil + Vilsmeier reagent + cyanoacetamide in EtOH | Pyridine-substituted pyrimidine derivative | Careful control of moisture is critical to avoid hydrolysis |

Multicomponent Condensation Reactions

Multicomponent reactions provide an efficient route to substituted tetrahydropyrimidine derivatives. For example, the condensation of barbituric acid with aryl aldehydes and 2-aminopyrimidine under reflux in ethanol without catalysts has been reported to afford pyrimidine-2,4-dione derivatives. Although this example involves aryl substituents, similar strategies can be adapted for pyridinyl substituents by replacing aryl aldehydes with pyridine-4-carboxaldehyde.

| Step | Reagents/Conditions | Outcome | Advantages |

|---|---|---|---|

| Multicomponent condensation | Barbituric acid + pyridine-4-carboxaldehyde + 2-aminopyrimidine in refluxing EtOH | 6-(pyridin-4-yl)-substituted tetrahydropyrimidine-2,4-dione | Catalyst-free, one-pot synthesis |

Catalytic and Solvent-Free Approaches

Recent advances include solvent-free and microwave-assisted syntheses of pyrimidine derivatives, which can enhance reaction rates and yields while reducing environmental impact. For example, pyrimidopyrimidines have been synthesized via regiospecific one-pot reactions under microwave irradiation without solvents.

| Step | Reagents/Conditions | Outcome | Benefits |

|---|---|---|---|

| Microwave-assisted synthesis | Starting materials under microwave irradiation, solvent-free | Pyrimidopyrimidine derivatives | Faster reaction, eco-friendly |

Temperature-Controlled Cyclization and Substitution

Temperature plays a crucial role in ring formation and substitution reactions. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130 °C leads to Schiff base intermediates, which further react at 130–140 °C to yield the desired pyrimidine derivatives. Similarly, reactions with phenyl isocyanate at 120–160 °C produce amide intermediates and the final substituted products.

| Step | Temperature (°C) | Reaction Description | Outcome |

|---|---|---|---|

| Cyclization | 110–140 | Heating with formamide or phenyl isocyanate | Formation of substituted pyrimidine diones |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation | Uracil + Ethyl iodide + NaOH (aq) | Simple, straightforward | 40–53 | Requires careful base control |

| Multicomponent Condensation | Barbituric acid + pyridine-4-carboxaldehyde + 2-aminopyrimidine, reflux EtOH | One-pot, catalyst-free | Moderate to good | Adaptable to pyridinyl substituents |

| Vilsmeier Reagent Approach | Alkylated uracil + POCl3/DMF + cyanoacetamide | Efficient ring construction | Moderate | Sensitive to moisture |

| Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | Fast, eco-friendly | High (reported for analogs) | Requires specialized equipment |

| Catalytic Ultrasound Method | Lewis acid catalysts (e.g., InCl3), ultrasound | Short reaction times, high yield | 80–95 (in related systems) | Potentially applicable for optimization |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits various biological activities:

- Antimicrobial Properties : Studies have demonstrated that derivatives of tetrahydropyrimidine compounds possess antimicrobial activity against a range of bacteria and fungi. This makes them potential candidates for developing new antibacterial agents.

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific pathways associated with tumor growth.

- Anti-inflammatory Effects : Research has suggested that certain tetrahydropyrimidine compounds can modulate inflammatory responses, making them potential therapeutic agents for inflammatory diseases.

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

The following table and analysis compare 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with structurally related derivatives, focusing on substituents, biological activity, crystallographic features, and synthetic approaches.

Table 1: Structural and Functional Comparison of DHPM Derivatives

*Inferred from structural similarity to patented antitumor DHPM derivatives.

Key Comparisons:

Substituent Effects on Pharmacological Activity

- The pyridinyl group in the target compound may enhance binding to biological targets through π-π stacking interactions, similar to coumarin-containing analogs in , which utilize extended aromatic systems for UV activity .

- Antitumor activity is explicitly claimed for 2,4-dioxo-tetrahydropyrimidine derivatives in , though the specific efficacy of the target compound requires further validation .

Structural and Crystallographic Insights

- The planar uridine core observed in 6-(3,5-Dimethylbenzyl)-5-ethyl-...dione () is a common feature of DHPM derivatives. The target compound likely exhibits similar planarity, but its pyridinyl substituent may introduce steric effects, altering crystal packing compared to the phenoxyethoxy group in .

- Hydrogen-bonded dimerization (N–H⋯O), as seen in , is critical for stability and solubility. The absence of bulky substituents in the target compound might favor stronger intermolecular interactions .

Electronic and Reactivity Profiles

- The 2-sulfanylidene group in introduces sulfur-mediated redox activity, contrasting with the oxygen-based dione moiety in the target compound. This substitution could influence metabolic stability and reactivity .

- Methoxyphenyl and coumarin substituents () improve solubility compared to the pyridinyl group, which may confer moderate hydrophilicity .

Biological Activity

3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and is characterized by the presence of a pyridine ring and a tetrahydropyrimidine core. The molecular formula is , and its structure can influence its biological interactions.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Modulation : It could interact with receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : A study assessed the antibacterial efficacy against several strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives were determined, showcasing significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | S. aureus |

| This compound | 12.5 | E. coli |

These results suggest that the compound has promising antibacterial activity comparable to standard antibiotics like streptomycin .

Anticancer Potential

The compound's derivatives have been evaluated for their anticancer properties. Research indicates that certain modifications can enhance cytotoxicity against various cancer cell lines:

- Cell Proliferation Inhibition : Studies have shown that specific derivatives inhibit cell growth in cancerous cells through mechanisms such as apoptosis induction.

Case Studies

Several case studies have highlighted the compound's effectiveness:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives against a panel of bacterial strains. The results demonstrated that ethylated compounds exhibited enhanced activity compared to their non-ethylated counterparts .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various tetrahydropyrimidines on cancer cell lines. The findings indicated that modifications at the 6-position significantly affected the anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction. Key steps include condensation of ethyl acetoacetate, pyridine-4-carbaldehyde, and urea/thiourea derivatives under acid catalysis. Solvent-free conditions or microwave-assisted methods can enhance reaction efficiency. For example, highlights the use of Lewis acid catalysts (e.g., ZnCl₂) to improve regioselectivity in similar tetrahydropyrimidinone syntheses. Yield optimization often requires adjusting stoichiometry and reflux time .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Complementary techniques like thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent provide rapid qualitative validation. Elemental analysis (C, H, N) and melting point determination are standard for bulk characterization, as described in for analogous dihydropyrimidines .

Q. What spectroscopic methods are employed for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.5–8.7 ppm) and tetrahydropyrimidine ring protons (δ 2.5–4.0 ppm). Carbonyl groups (C=O) appear at ~165–170 ppm in ¹³C NMR.

- IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the core structure.

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. and provide comparable spectral benchmarks for structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in microwave-assisted synthesis?

- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Cu(OTf)₂) or ionic liquids (e.g., [BMIM]BF₄) enhance reaction kinetics.

- Temperature/Time : Microwave irradiation at 100–120°C for 10–15 minutes improves efficiency compared to conventional reflux (6–8 hours). demonstrates similar optimizations for pyrimidine derivatives using controlled microwave parameters .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Computational tools (e.g., DFT calculations at B3LYP/6-31G* level) predict chemical shifts and vibrational modes. X-ray crystallography (e.g., ) provides definitive structural validation, resolving ambiguities in ring conformation or hydrogen bonding .

Q. How is the compound’s bioactivity evaluated against microbial targets?

- Methodological Answer : Antimicrobial assays involve:

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Studies : Assess bactericidal/fungicidal activity over 24 hours. details protocols for similar dihydropyrimidines, noting synergism with standard antibiotics .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or PreADMET calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential binding modes with targets like dihydrofolate reductase (DHFR), as shown in for thiadiazolo-pyrimidinones .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and ROS generation. Cross-validate with transcriptomic profiling (RNA-seq) to identify differential gene expression. emphasizes correlating in vitro cytotoxicity with in vivo xenograft models .

Physicochemical Properties Table

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ | |

| Molecular Weight | 244.24 g/mol | |

| Melting Point | 198–202°C (decomposes) | |

| Solubility | DMSO > Methanol > Water (sparingly) | |

| logP (Calculated) | 1.8 ± 0.3 |

Key Research Challenges

- Stereochemical Control : Asymmetric synthesis remains challenging due to the compound’s planar pyrimidine ring. Chiral auxiliaries or organocatalysts (e.g., L-proline) are under investigation.

- Scalability : Batch-to-batch variability in MCRs necessitates rigorous process analytical technology (PAT) monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.